1-Propylpyridin-1-ium bromide
Overview
Description
1-Propylpyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C₈H₁₂BrN. It is known for its ionic nature and is commonly used in various chemical and industrial applications. The compound is characterized by the presence of a pyridinium ring substituted with a propyl group and a bromide anion.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylpyridin-1-ium bromide can be synthesized through the alkylation of pyridine with 1-bromopropane. The reaction typically occurs in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where pyridine and 1-bromopropane are mixed in the presence of a suitable base. The reaction mixture is heated to reflux, and the product is subsequently purified through crystallization or distillation techniques to obtain high purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Propylpyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction: The pyridinium ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate are commonly used. The reactions are typically carried out in polar solvents like water or alcohols under reflux conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide would yield 1-propylpyridinium hydroxide.
Oxidation and Reduction: The products vary based on the specific redox reaction
Scientific Research Applications
1-Propylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of ionic liquids and their interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ionic nature.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 1-propylpyridin-1-ium bromide is primarily based on its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, reactivity, and stability of other molecules in a given system. The bromide ion can also participate in nucleophilic substitution reactions, further expanding the compound’s reactivity .
Comparison with Similar Compounds
1-Methylpyridinium Bromide: Similar structure but with a methyl group instead of a propyl group.
1-Ethylpyridinium Bromide: Contains an ethyl group instead of a propyl group.
1-Butylpyridinium Bromide: Features a butyl group in place of the propyl group.
Uniqueness: 1-Propylpyridin-1-ium bromide is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with other molecules. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications compared to its shorter or longer alkyl chain counterparts .
Properties
IUPAC Name |
1-propylpyridin-1-ium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.BrH/c1-2-6-9-7-4-3-5-8-9;/h3-5,7-8H,2,6H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAORNRFCWXEYSW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC=C1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369979 | |
Record name | 1-Propylpyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873-71-2 | |
Record name | 1-Propylpyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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